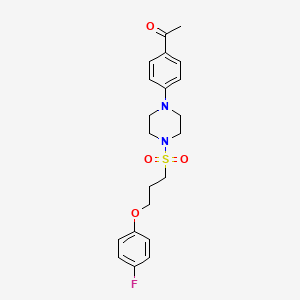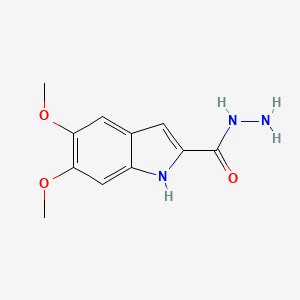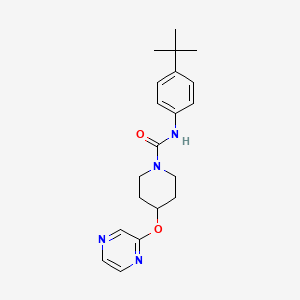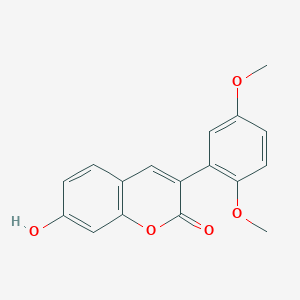
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide" is a novel chemical entity that may possess interesting biological activities due to the presence of a sulfonamide group. Sulfonamides are known for their wide range of medicinal properties, including antibacterial, anticancer, and anti-tubercular activities. The compound is not directly mentioned in the provided papers, but the papers do discuss various sulfonamide derivatives and their biological activities, which can provide insights into the potential properties of the compound of interest.
Synthesis Analysis
The synthesis of sulfonamide derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of heterocyclic compounds containing a sulfonamido moiety with potential antibacterial properties is discussed, where the precursor is reacted with various active methylene compounds to produce different derivatives . Another paper describes the synthesis of novel sulfonamide derivatives with a biologically active moiety, where the structures were confirmed using various spectroscopic methods . These methods could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The papers provided discuss the importance of the sulfonamide structure for the activity of the compounds. For example, the replacement of the sulfonamide structure for an amide fragment was found to be essential for the inhibitory activities of certain compounds . The molecular docking of active derivatives on the active site of VEGFR-2 revealed that certain structural features exhibited favorable interactions . These insights suggest that the molecular structure of "N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide" would be an important factor in its biological activity.
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can lead to the formation of various biologically active compounds. For example, the decomposition of N-tosyl-1,2,3-triazoles with rhodium(II) acetate dimer in the presence of alcohols forms N-(2-alkoxyvinyl)sulfonamides, which can be further transformed into different compounds . The reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amides) with 2,3-dimethylindole leads to the formation of compounds with potential biological activity . These reactions could be relevant to the synthesis and functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The papers do not directly discuss the properties of "N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide," but they do provide information on the properties of similar compounds. For instance, the antimicrobial activity of novel thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties was evaluated, indicating the importance of these moieties for biological activity . The evaluation of antitumor sulfonamides based on gene expression changes also highlights the significance of the sulfonamide pharmacophore .
科学的研究の応用
Synthesis and Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has been explored for its potential in various scientific applications. A key area of interest is its role in the synthesis of complex molecules with biological activity. For instance, Chohan and Shad (2011) demonstrated the synthesis and characterization of sulfonamide-derived ligands and their transition metal complexes. They highlighted that these compounds exhibited moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).
Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Their research contributed to the development of compounds with high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, this compound has been used in the synthesis of various analogues with potential therapeutic applications. Di Nunno et al. (2004) explored the synthesis of 3,4-diarylisoxazole analogues of valdecoxib, a selective COX-2 inhibitor, highlighting the biochemical selectivity achieved by modifying the sulfonamide group (Di Nunno et al., 2004).
Similarly, Xu et al. (2014) discussed the design of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides as novel kinase and angiogenesis inhibitors for cancer treatment. They emphasized the role of the sulfonamide structure in enhancing inhibitory activities (Xu et al., 2014).
Chemical Synthesis and Structural Analysis
The compound also plays a role in chemical synthesis and structural studies. Procopiou et al. (2013) synthesized a series of indazole arylsulfonamides as human CCR4 antagonists, demonstrating the importance of specific substituents in achieving potency and selectivity (Procopiou et al., 2013).
Sahin et al. (2012) focused on designing azole derivatives as potential antimicrobial agents, including the synthesis of sulfonamides with specific biological activities (Sahin, Bayrak, Demirbaş, Demirbas, & Alpay‐Karaoglu, 2012).
特性
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c1-11-16(13(3)23-19-11)25(21,22)18-10-17(8-4-5-9-17)15-7-6-14(24-15)12(2)20/h6-7,12,18,20H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNPZINRJVGGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B3009245.png)
![N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3009248.png)


![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009251.png)
![5,5,7,7-Tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3009252.png)


![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)
![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)
